

Unraveling the Conformational Landscape of N-Cyclopropylformamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N-Cyclopropylformamide*

Cat. No.: B143999

[Get Quote](#)

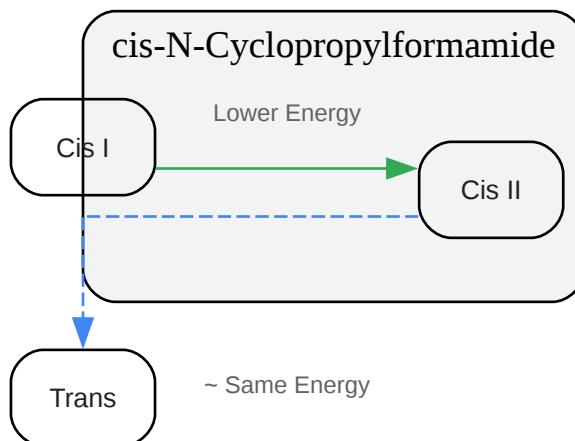
For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular structure and conformational preferences of **N-Cyclopropylformamide**, a molecule of interest in medicinal chemistry and materials science. By integrating experimental data from microwave spectroscopy with high-level quantum chemical calculations, we provide a comprehensive overview of its structural parameters and the energetic landscape of its various conformers.

Introduction

N-Cyclopropylformamide (C_3H_5NHCHO) is a secondary amide featuring a cyclopropyl ring attached to the nitrogen atom of a formamide group. This unique combination gives rise to a complex conformational landscape governed by the interplay of steric and electronic effects, including rotational isomerism around the C(ring)-N and C-N bonds. Understanding these conformational preferences is crucial for elucidating its chemical reactivity, biological activity, and potential applications in drug design.

This guide summarizes the key findings from a seminal study by Samdal, Møllendal, and Guillemin, which employed a powerful combination of microwave spectroscopy and quantum chemical calculations to characterize the cis and trans isomers of **N-Cyclopropylformamide** and their respective conformers.


Conformational Isomers of N-Cyclopropylformamide

N-Cyclopropylformamide can exist as two primary isomers: cis and trans, referring to the arrangement of the cyclopropyl group and the formyl hydrogen atom relative to the C-N amide bond. Furthermore, rotation around the C(ring)-N bond leads to different rotamers for each isomer.

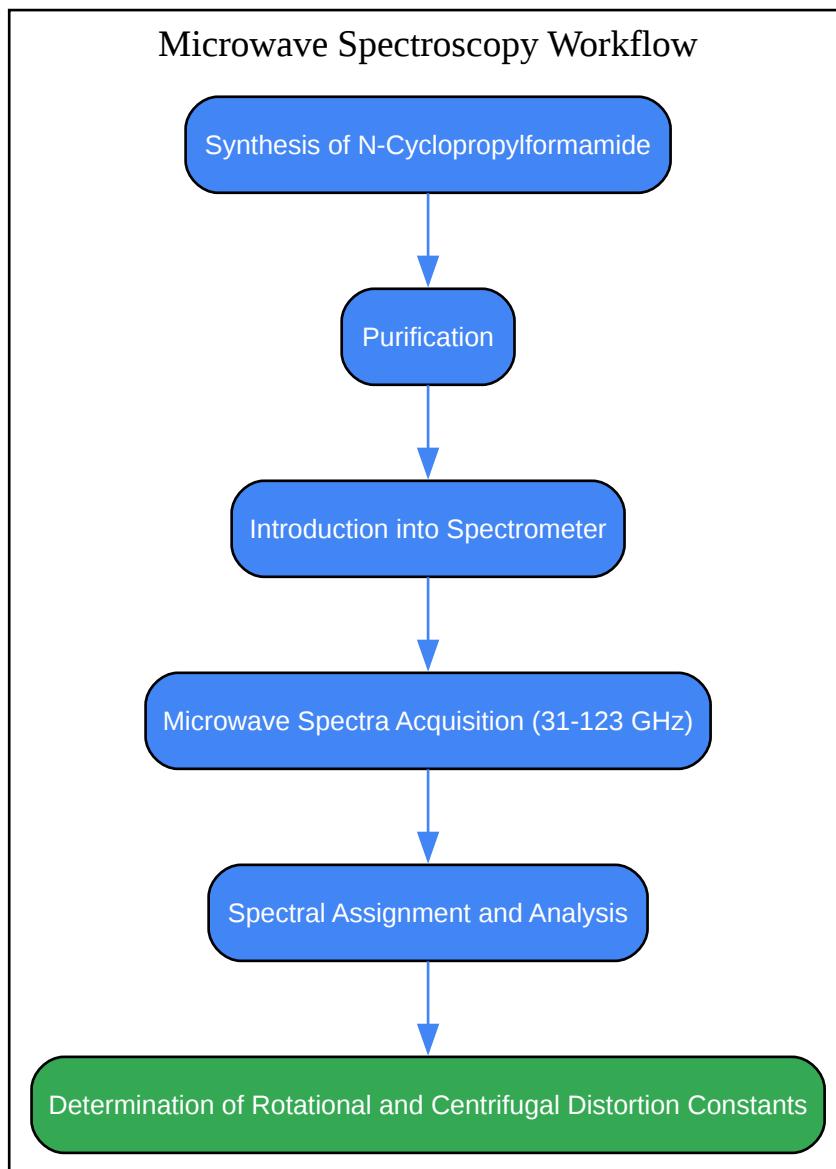
Quantum chemical calculations at the MP2/cc-pVTZ and CCSD/cc-pVTZ levels of theory have identified three stable conformers:

- Cis I: A conformer of the cis isomer where the amide group is predicted to be planar and bisects the cyclopropyl ring.[1][2]
- Cis II: A more stable conformer of the cis isomer.[1][2]
- Trans: The single stable conformer of the trans isomer.[1][2]

The relative energies and key dihedral angles defining these conformers are detailed in the sections below. The logical relationship and energetic hierarchy of these conformers are illustrated in the following diagram.

[Click to download full resolution via product page](#)

Figure 1: Conformational landscape of **N-Cyclopropylformamide**.


Experimental and Computational Methodologies

The characterization of **N-Cyclopropylformamide**'s conformers relies on a synergistic approach combining experimental spectroscopy and theoretical calculations.

Experimental Protocol: Microwave Spectroscopy

The experimental investigation of **N-Cyclopropylformamide** was conducted using microwave spectroscopy in the 31–123 GHz spectral region at room temperature.[1][2]

Workflow:

[Click to download full resolution via product page](#)

Figure 2: Experimental workflow for microwave spectroscopy.

The spectra of the ground and several vibrationally excited states were assigned for the Cis II and Trans conformers.[\[1\]](#)[\[2\]](#) The spectrum for Cis I was not observed, likely due to its lower population at room temperature.[\[1\]](#)[\[2\]](#)

Computational Protocol: Quantum Chemical Calculations

To complement the experimental data, ab initio calculations were performed using the Gaussian program package.

Methodology:

- Methods: Møller-Plesset perturbation theory of the second order (MP2) and Coupled Cluster with Singles and Doubles (CCSD).[\[1\]](#)[\[2\]](#)
- Basis Set: Correlation-consistent polarized valence triple-zeta (cc-pVTZ).[\[1\]](#)[\[2\]](#)

These calculations provided optimized geometries, rotational constants, centrifugal distortion constants, and relative energies for the different conformers of **N-Cyclopropylformamide**.

Molecular Structure and Quantitative Data

The combination of microwave spectroscopy and quantum chemical calculations has yielded a wealth of quantitative data on the molecular structure and energetics of **N-Cyclopropylformamide**'s conformers.

Conformational Energies and Dihedral Angles

The relative energies of the conformers and the key H–C(ring)–N–H dihedral angle, which defines the rotation around the C(ring)-N bond, are summarized below.

Conformer	Computational Method	Relative Energy (kJ/mol)	H-C(ring)-N-H Dihedral Angle (°)
Cis I	MP2/cc-pVTZ	8.61	0.0
CCSD/cc-pVTZ	8-9	0.0[1]	
Cis II	MP2/cc-pVTZ	0.0	92.9
CCSD/cc-pVTZ	~0	93.0[1]	
Trans	MP2/cc-pVTZ	~0	80.4
CCSD/cc-pVTZ	~0	79.9[1]	

Note: The MP2 and CCSD methods predict practically the same energy for the Trans and Cis II conformers.[1][2]

Rotational and Centrifugal Distortion Constants

The experimentally determined and computationally predicted rotational and centrifugal distortion constants provide a rigorous basis for the identification and characterization of the Cis II and Trans conformers.

Table 2: Experimental and Calculated Spectroscopic Constants for the Ground Vibrational State of Cis II-N-Cyclopropylformamide

Parameter	Experimental	CCSD/cc-pVTZ	MP2/cc-pVTZ
Rotational Constants (MHz)			
A	7899.932(11)	7965.7	7886.0
B	2908.7905(44)	2893.3	2891.1
C	2270.8124(40)	2253.9	2254.4
Quartic Centrifugal Distortion Constants (kHz)			
ΔJ	0.366(14)	-	0.449
ΔJK	-1.13(12)	-	-1.48
ΔK	4.88(33)	-	5.08
δJ	0.076(11)	-	0.106
δK	0.82(41)	-	1.14

Table 3: Experimental and Calculated Spectroscopic Constants for the Ground Vibrational State of **Trans-N-Cyclopropylformamide**

Parameter	Experimental	CCSD/cc-pVTZ	MP2/cc-pVTZ
Rotational Constants (MHz)			
A	8519.8641(16)	8593.2	8497.5
B	2728.0069(53)	2717.3	2712.9
C	2210.1550(50)	2196.4	2197.8
Quartic Centrifugal Distortion Constants (kHz)			
ΔJ	0.407(11)	-	0.463
ΔJK	-2.05(11)	-	-2.18
ΔK	7.93(30)	-	7.63
δJ	0.089(10)	-	0.111
δK	1.34(32)	-	1.63

The experimental and CCSD rotational constants show satisfactory agreement.[\[1\]](#)[\[2\]](#) However, the MP2 values for the quartic centrifugal distortion constants are in relatively poor agreement with the experimental counterparts.[\[1\]](#)[\[2\]](#)

Key Structural Parameters

The CCSD/cc-pVTZ calculations provide insights into the key bond lengths of the different conformers.

Bond	Conformer	Bond Length (pm)
C=O	Cis I	120.9
Cis II		121.0
Trans		121.1
C-N	Cis I	135.8
Cis II		135.9
Trans		135.7
C1-C3 (cyclopropyl)	Cis I	151.5
Cis II		150.7
Trans		150.5
C1-C2 / C2-C3 (cyclopropyl)	Cis I	149.8
Cis II		150.2 - 150.5
Trans		150.1 - 150.4

The amide moiety is predicted to be planar in Cis I and slightly nonplanar in Cis II and Trans.[\[1\]](#) [\[2\]](#)

Conclusion

The molecular structure and conformational properties of **N-Cyclopropylformamide** have been elucidated through a powerful combination of microwave spectroscopy and quantum chemical calculations. The study reveals the existence of three stable conformers, with the Cis II and Trans forms being nearly isoenergetic and significantly more stable than the Cis I conformer. The detailed quantitative data on rotational constants, centrifugal distortion constants, and structural parameters provide a robust foundation for future studies on the chemical and biological properties of this intriguing molecule. This comprehensive understanding of its conformational landscape is invaluable for researchers in medicinal chemistry and materials science seeking to leverage the unique properties of the cyclopropyl group in novel molecular designs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- To cite this document: BenchChem. [Unraveling the Conformational Landscape of N-Cyclopropylformamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b143999#molecular-structure-and-conformation-of-n-cyclopropylformamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com